molecular formula C14H28N2 B1293052 4-Ethyl-1-(2-piperidin-4-ylethyl)piperidine CAS No. 1000958-55-3

4-Ethyl-1-(2-piperidin-4-ylethyl)piperidine

Cat. No.: B1293052
CAS No.: 1000958-55-3
M. Wt: 224.39 g/mol
InChI Key: QBNLOYSRYBLXQT-UHFFFAOYSA-N
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Description

4-Ethyl-1-(2-piperidin-4-ylethyl)piperidine is a chemical compound with the molecular formula C14H28N2 and a molecular weight of 224.39 g/mol . It is a derivative of piperidine, a heterocyclic amine, and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1-(2-piperidin-4-ylethyl)piperidine typically involves the reaction of 4-ethylpiperidine with 2-(4-piperidinyl)ethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1-(2-piperidin-4-ylethyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethyl-1-(2-piperidin-4-ylethyl)piperidine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Ethyl-1-(2-piperidin-4-ylethyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine
  • 4-Propyl-1-(2-piperidin-4-ylethyl)piperidine
  • 4-Isopropyl-1-(2-piperidin-4-ylethyl)piperidine

Uniqueness

4-Ethyl-1-(2-piperidin-4-ylethyl)piperidine is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity compared to other similar compounds. The ethyl group may affect the compound’s steric and electronic properties, leading to differences in its interactions with molecular targets and its overall pharmacological profile .

Properties

IUPAC Name

4-ethyl-1-(2-piperidin-4-ylethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2/c1-2-13-5-10-16(11-6-13)12-7-14-3-8-15-9-4-14/h13-15H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNLOYSRYBLXQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCN(CC1)CCC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649257
Record name 4-Ethyl-1-[2-(piperidin-4-yl)ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000958-55-3
Record name 4-Ethyl-1-[2-(piperidin-4-yl)ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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